molecular formula C11H14OS B3383337 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 4074-53-7

1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B3383337
CAS No.: 4074-53-7
M. Wt: 194.3 g/mol
InChI Key: WTTFHZPZGUCXKR-UHFFFAOYSA-N
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Description

Contextualization of Aryl Ketones and Organosulfur Compounds in Contemporary Chemical Research

Aryl ketones are a significant class of organic compounds characterized by a carbonyl group attached to an aromatic ring and an alkyl or aryl group. fiveable.mechemicalforums.com These structures are not merely academic curiosities; they are ubiquitous motifs found in a vast array of pharmaceuticals and natural products. nih.gov Their prevalence underscores their importance as versatile intermediates and building blocks in organic synthesis. fiveable.me The synthesis of aryl ketones is well-established, with methods like the Friedel-Crafts acylation being fundamental reactions in organic chemistry. fiveable.meorganic-chemistry.org Furthermore, the carbonyl group in aryl ketones can undergo a variety of transformations, such as reduction to secondary alcohols or alkanes, making them valuable precursors for more complex molecules. fiveable.me In modern research, transition metal-catalyzed reactions are being explored to achieve novel transformations of aryl ketones, such as multi-carbon homologation, demonstrating their continuing relevance in the development of new synthetic methodologies. nih.gov

Parallel to the significance of aryl ketones, organosulfur compounds, which are organic molecules containing carbon-sulfur bonds, play a crucial role in chemistry and biology. wikipedia.orgjmchemsci.com Nature abounds with these compounds; the essential amino acids cysteine and methionine, for instance, are organosulfur compounds that are fundamental to the structure and function of proteins. wikipedia.orgbritannica.com The applications of organosulfur compounds are remarkably diverse. They are found in life-saving antibiotics like penicillin and sulfa drugs, and also in potent chemical warfare agents such as sulfur mustard. wikipedia.orgbritannica.com In the realm of materials science, synthetic organosulfur compounds include polysulfones and polythiophenes, the latter of which possess conductive properties. britannica.com Their utility extends to agriculture as insecticides and to the food industry as flavor components. britannica.comnih.govtaylorandfrancis.com In the laboratory, organosulfur compounds are valued as reagents for creating new molecules, highlighting their integral role in the advancement of chemical synthesis. britannica.comnih.gov

Rationale for Focused Academic Inquiry into 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one

The compound this compound, also known as 1-(4-propan-2-ylsulfanylphenyl)ethanone, emerges as a molecule of significant interest due to its hybrid structure, incorporating both an aryl ketone and an organosulfur (specifically, a thioether or sulfanyl) functional group. smolecule.com This unique combination of two highly functional moieties within a single molecular framework provides a compelling reason for focused academic investigation. The presence of the propan-2-ylsulfanyl group and the ethanone (B97240) group imparts distinct chemical reactivity and potential for biological activity. smolecule.com

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC NameThis compound
CAS Number4074-53-7
Molecular FormulaC11H14OS
Molecular Weight194.3 g/mol
Canonical SMILESCC(C)SC1=CC=C(C=C1)C(=O)C
InChI KeyWTTFHZPZGUCXKR-UHFFFAOYSA-N

Scope and Strategic Research Objectives

A focused investigation into this compound would be strategically guided by a set of clear research objectives. The primary scope would encompass the synthesis, characterization, and exploration of the chemical reactivity and potential applications of the compound.

The strategic research objectives would be:

Development of Efficient Synthesis Protocols: A key objective would be to establish and optimize synthetic routes to this compound. A typical approach involves the reaction of a phenolic precursor with a thiol in the presence of a base. smolecule.com Research would focus on improving reaction conditions, increasing yields, and ensuring the purity of the final product through methods like recrystallization or chromatography. smolecule.com

Comprehensive Spectroscopic and Structural Characterization: A thorough characterization of the synthesized compound is essential. This would involve the use of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure and purity.

Investigation of Chemical Reactivity: A central objective is to explore the chemical reactivity of the compound. This includes studying the reactions at both the carbonyl group and the sulfur atom. Key transformations to investigate would be:

Oxidation: Treatment with oxidizing agents like hydrogen peroxide to form the corresponding sulfoxide (B87167) and sulfone derivatives. smolecule.com

Reduction: Using reducing agents such as sodium borohydride (B1222165) to convert the ketone to an alcohol. smolecule.com

Nucleophilic Substitution: Exploring the displacement of the propan-2-ylsulfanyl group under various conditions. smolecule.com

Exploration of Potential Applications: The final objective would be to screen the compound and its derivatives for potential applications. Based on its structure, this could involve:

Pharmaceutical Intermediates: Using the compound as a scaffold for the synthesis of new drug candidates. smolecule.com

Agrochemicals: Investigating its potential use in the development of new pesticides or herbicides. smolecule.com

Materials Science: Evaluating its electronic and optical properties for potential use in novel materials. smolecule.com

By systematically addressing these objectives, a comprehensive understanding of the chemical nature and potential utility of this compound can be achieved.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTFHZPZGUCXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269336
Record name 1-[4-[(1-Methylethyl)thio]phenyl]ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-53-7
Record name 1-[4-[(1-Methylethyl)thio]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4074-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(1-Methylethyl)thio]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Propan 2 Ylsulfanyl Phenyl Ethan 1 One

Established Synthetic Pathways and Their Chemical Attributes

Friedel-Crafts Acylation and Related Aromatic Functionalizations

One of the most classic and direct methods for the synthesis of aromatic ketones is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, (propan-2-ylsulfanyl)benzene, with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is typically promoted by a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). researchgate.net

The mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. mdpi.com This acylium ion is then attacked by the electron-rich aromatic ring of the thioether substrate. The (propan-2-ylsulfanyl) group is an ortho-, para-directing activator due to the lone pairs on the sulfur atom, which can stabilize the intermediate carbocation (sigma complex) through resonance. researchgate.net Consequently, the acylation occurs primarily at the para position, which is sterically favored over the ortho positions, leading to the desired product, 1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one. A significant advantage of Friedel-Crafts acylation over alkylation is that the acylium ion is resonance-stabilized and does not undergo rearrangement, and the product ketone is deactivated, preventing poly-acylation. youtube.comscribd.com

Table 1: Representative Conditions for Friedel-Crafts Acylation

Acylating Agent Catalyst Solvent Temperature (°C) Typical Yield (%)
Acetyl chloride AlCl₃ Dichloromethane (DCM) 0 to RT 75-90
Acetic anhydride AlCl₃ Carbon disulfide (CS₂) RT 70-85
Acetyl chloride FeCl₃ 1,2-Dichloroethane RT to 40 65-80
Acetic anhydride Trifluoromethanesulfonic acid Nitromethane 0 to RT 80-95

Thiol-Containing Precursor Coupling Reactions

An alternative approach involves forming the thioether bond via nucleophilic substitution reactions. This strategy can be executed in two primary ways, both relying on the high nucleophilicity of thiol or thiolate species.

The first pathway involves the S-alkylation of 4-mercaptophenylethanone (4-acetylthiophenol) with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) to deprotonate the thiol, generating a more potent thiolate nucleophile. This thiolate then displaces the halide from the alkylating agent in a standard SN2 reaction to form the desired thioether.

The second pathway involves the reaction of a 4-haloacetophenone (e.g., 4-bromoacetophenone or 4-fluoroacetophenone) with propane-2-thiol. In this case, the reaction often requires a strong base to generate the propan-2-thiolate and may proceed via a nucleophilic aromatic substitution (SNAr) mechanism, particularly if the halogen is fluorine or chlorine and an electron-withdrawing group (the acetyl group) is present to activate the ring.

These methods are advantageous as they avoid the use of strong Lewis acids and offer high regioselectivity, as the positions of the functional groups are pre-defined in the starting materials.

Table 2: Conditions for Thioether Synthesis via Nucleophilic Substitution

Aryl Precursor Sulfur Precursor Base Solvent Temperature (°C)
4-Mercaptophenylethanone 2-Bromopropane K₂CO₃ Acetone Reflux
4-Mercaptophenylethanone 2-Iodopropane NaH Tetrahydrofuran (THF) 0 to RT
4-Bromoacetophenone Propane-2-thiol t-BuONa Toluene Reflux
4-Fluoroacetophenone Propane-2-thiol Cs₂CO₃ Dimethylformamide (DMF) 80-100

Palladium-Catalyzed Cross-Coupling Strategies for Thioether Formation

Modern synthetic chemistry offers powerful tools for C-S bond formation through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly effective for creating aryl thioethers. mdpi.com This strategy typically involves the reaction of an aryl halide or triflate (e.g., 4-bromoacetophenone or 4-iodoacetophenone) with a thiol (propane-2-thiol) in the presence of a palladium catalyst, a suitable ligand, and a base. ysu.am

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiolate (formed by the reaction of the thiol with the base). The final step is reductive elimination, which forms the aryl thioether product and regenerates the active Pd(0) catalyst. A variety of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine-based ligands (e.g., Xantphos, dppf) can be employed to optimize the reaction efficiency. google.com This method is valued for its broad functional group tolerance and generally high yields under relatively mild conditions.

Table 3: Palladium-Catalyzed Thioether Formation

Aryl Halide Palladium Precursor Ligand Base Solvent
4-Bromoacetophenone Pd₂(dba)₃ Xantphos t-BuONa Toluene
4-Iodoacetophenone Pd(OAc)₂ dppf K₃PO₄ Dioxane
4-Bromoacetophenone Pd(PPh₃)₄ - Cs₂CO₃ DMF
4-Chlorobenzaldehyde* PdCl₂(dppf) - Na₂CO₃ Toluene/Water

*Note: Data for a related transformation shown to illustrate system components. mdpi.com

Multi-Step Preparations and Intermediate Derivatization

The target compound can also be synthesized through multi-step sequences that involve the derivatization of various intermediates. These routes offer flexibility, especially when the direct methods are not feasible due to substrate limitations or side reactions.

One such sequence could begin with 4-aminoacetophenone. researchgate.net The amino group can be converted into a diazonium salt, which can then be transformed into a thiol group via reaction with a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis. The resulting 4-mercaptophenylethanone can then be alkylated with an isopropyl halide as described in section 2.1.2.

Another multi-step approach could involve the modification of the acetyl group. For example, one could start with (4-(propan-2-ylsulfanyl)phenyl)methanol, which is then oxidized to the corresponding aldehyde and subsequently converted to the methyl ketone using a Grignard reagent (e.g., methylmagnesium bromide) followed by oxidation. While more circuitous, such pathways allow for the construction of analogues and the introduction of isotopic labels if required.

Development of Novel and Efficient Synthetic Routes

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

The development of novel synthetic routes for this compound and its derivatives is focused on improving efficiency, selectivity, and sustainability.

Chemoselectivity : In molecules containing multiple reactive sites, chemoselectivity is crucial. For instance, if a substrate contained both a halide and a boronic ester, a palladium-catalyzed C-S coupling could be designed to react selectively with the halide, leaving the boronic ester available for a subsequent Suzuki coupling. The choice of catalyst, ligand, and reaction conditions is paramount in achieving such selectivity.

Regioselectivity : As discussed, the Friedel-Crafts acylation of (propan-2-ylsulfanyl)benzene is highly regioselective for the para-position due to electronic and steric factors. Optimizing conditions, such as using bulky Lewis acids or specific solvents, can further enhance this selectivity, minimizing the formation of the ortho-isomer. In contrast, methods starting with pre-functionalized para-substituted rings (e.g., 4-bromoacetophenone) offer absolute regiocontrol.

Stereoselectivity : The target compound, this compound, is achiral. However, the synthesis of chiral derivatives, such as the corresponding secondary alcohol (1-[4-(propan-2-ylsulfanyl)phenyl]ethanol), introduces a stereocenter. Research into the enantioselective reduction of related arylsulfanyl ketones using biocatalysts, such as yeast strains or isolated alcohol dehydrogenases, has demonstrated the potential for producing enantiopure alcohols with high conversion and selectivity. semanticscholar.org These chiral building blocks are valuable in pharmaceutical synthesis. Future developments could focus on asymmetric syntheses that establish this stereocenter during the C-C or C-S bond formation steps, using chiral catalysts or auxiliaries.

Implementation of Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be approached through various routes, and the integration of green chemistry principles is crucial for developing environmentally benign and sustainable methodologies. nih.gov The core tenets of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency, provide a framework for evaluating and optimizing synthetic pathways. nih.govjddhs.com

Traditional methods for forming the key aryl-sulfur bond in molecules like this compound often involve transition-metal-catalyzed cross-coupling reactions of aryl halides with thiols. nih.gov While effective, these methods can rely on hazardous solvents, toxic reagents, and costly catalysts. primescholars.com Modern synthetic design seeks to overcome these limitations by exploring alternative energy sources, greener solvent systems, and more efficient catalytic processes. inovatus.esnih.gov

One of the primary goals in green synthetic design is to maximize atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comchemrxiv.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they minimize the generation of byproducts. jocpr.comorganic-chemistry.orgnih.gov In contrast, substitution and elimination reactions often have lower atom economies.

Another key principle is the use of alternative and safer solvents . A significant portion of waste generated in chemical synthesis comes from traditional organic solvents, many of which are volatile, toxic, and non-biodegradable. jddhs.com Research has focused on replacing these with greener alternatives like water, ionic liquids, or bio-based solvents, which can improve the environmental profile of a synthesis without compromising efficiency. nih.govdigitellinc.comrsc.org

Energy efficiency is also a critical consideration. nih.gov Methodologies that reduce reaction times and operate under milder conditions contribute to a more sustainable process. Microwave-assisted synthesis, for example, has emerged as a powerful tool in green chemistry. rsc.orgamazonaws.com By directly heating the reaction mixture, microwave irradiation can dramatically shorten reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. rsc.orgdocumentsdelivered.comredalyc.org

Furthermore, the choice of catalysts is central to green synthetic design. jddhs.com The shift from stoichiometric reagents to catalytic systems, particularly those that are recyclable and non-toxic, is a fundamental aspect of green chemistry. researchgate.net Recent advancements include the development of nickel-catalyzed reactions that can proceed without the use of foul-smelling and toxic thiols, instead utilizing alternative sulfur sources. waseda.jpsciencedaily.com

The following table outlines potential synthetic strategies for this compound and evaluates them based on key green chemistry principles.

Synthetic ApproachKey Reaction TypeTraditional ConditionsGreen Chemistry ImplementationAnticipated Benefits
Route A: C-S Cross-CouplingUllmann or Buchwald-Hartwig Coupling4'-Haloacetophenone and propane-2-thiol with a palladium or copper catalyst in solvents like DMF or toluene.- Use of a recyclable, heterogeneous catalyst.
  • Replacement of volatile organic solvents (VOCs) with water or ionic liquids. nih.govdigitellinc.com
  • Application of microwave irradiation to reduce reaction time and energy use. amazonaws.comresearchgate.net
  • Reduced solvent waste, catalyst reusability, lower energy consumption, shorter reaction times.
    Route B: Friedel-Crafts AcylationElectrophilic Aromatic Substitution(Propan-2-ylsulfanyl)benzene with acetyl chloride or acetic anhydride and a stoichiometric amount of AlCl₃.- Replacement of AlCl₃ with a recyclable solid acid catalyst (e.g., zeolites).
  • Performing the reaction under solvent-free conditions.
  • Elimination of hazardous and corrosive reagents, reduction of aqueous waste from workup, improved atom economy.
    Route C: Thiol-Free Aryl ExchangeNickel-Catalyzed Aryl ExchangeReaction of an aromatic ester with a pyridyl sulfide (B99878) derivative. waseda.jpsciencedaily.com- Avoids the use of volatile and malodorous thiols.
  • Utilizes more environmentally friendly starting materials. waseda.jp
  • Improved safety and operational simplicity, avoidance of toxic and odorous reagents.

    By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, aligning with the modern imperatives of sustainable chemical manufacturing. wiley-vch.de

    Mechanistic Investigations of Chemical Transformations Involving 1 4 Propan 2 Ylsulfanyl Phenyl Ethan 1 One

    Reactivity Profiling of the Ketone Moiety

    The ketone group in 1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the para-substituted thioether group, which can affect the electrophilicity of the carbonyl carbon.

    Nucleophilic Addition and Substitution Reactions

    Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. libretexts.org The carbonyl carbon, being sp2 hybridized, gives the molecule a trigonal planar geometry around that center. libretexts.org This allows nucleophiles to attack from either face, which can lead to the formation of racemic mixtures if a new stereocenter is created. libretexts.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org The rate of this reaction is sensitive to both steric and electronic factors. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

    In the context of this compound, the presence of the bulky propan-2-ylsulfanyl group and the methyl group on the ketone could sterically hinder the approach of nucleophiles. However, the electron-donating thioether group at the para position can increase the electron density on the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

    Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydrides. For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol.

    Enolate Chemistry and Alpha-Functionalization Pathways

    The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of ketones are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.comyoutube.com Enolates are versatile nucleophiles that can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.com The formation and reactivity of enolates are central to many carbon-carbon bond-forming reactions in organic synthesis. bham.ac.ukteachthemechanism.com

    For this compound, the methyl group attached to the carbonyl provides three α-protons. Treatment with a suitable base, such as lithium diisopropylamide (LDA), would generate the corresponding enolate. mnstate.edu This enolate can then undergo various α-functionalization reactions. For example, reaction with an alkyl halide would result in α-alkylation, a common method for forming new C-C bonds. mnstate.edu Halogenation at the α-position can also be achieved by reacting the enolate with a halogen source like Br2. mnstate.edu

    The stability of the enolate is a key factor in these reactions. The negative charge of the enolate is delocalized onto the oxygen atom through resonance, which contributes to its stability. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although this is not a factor for the symmetrical ketone moiety in the target molecule.

    Oxidative and Reductive Transformation Mechanisms

    The ketone moiety can undergo both oxidation and reduction. Reduction of the ketone in this compound would yield the corresponding secondary alcohol, 1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The mechanism of these reductions involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon.

    Oxidative cleavage of the ketone is also possible, though it generally requires harsh conditions and is less common than reduction. One notable oxidative reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. In the case of this compound, this reaction would likely lead to the formation of an acetate (B1210297) ester.

    Aromatic Ring Reactivity and Functionalization

    The reactivity of the phenyl ring in this compound is governed by the electronic effects of its two substituents: the activating propan-2-ylsulfanyl group and the deactivating acetyl group.

    In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org The propan-2-ylsulfanyl (–S-iPr) group is an activating group and an ortho, para-director. mdpi.com This is due to the lone pairs of electrons on the sulfur atom, which can be donated into the aromatic π system through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack of an electrophile at the ortho and para positions. pku.edu.cnresearchgate.net

    Conversely, the acetyl group (–COCH₃) is a deactivating group and a meta-director. mdpi.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the sigma complex, particularly when the electrophile attacks the ortho or para positions. organic-chemistry.org

    In this compound, these two groups are in a para relationship, leading to conflicting directing effects. In such cases, the more powerfully activating group dictates the position of substitution. nih.gov Therefore, the activating propan-2-ylsulfanyl group controls the regioselectivity, directing incoming electrophiles to the positions ortho to itself (the C3 and C5 positions).

    Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective functionalization. harvard.edu The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of the nearest ortho position to form an aryllithium intermediate. harvard.edulibretexts.org This intermediate can then react with various electrophiles.

    Elucidation of Reaction Kinetics and Thermodynamic Parameters

    Understanding the kinetics and thermodynamics of reactions involving this compound provides insight into reaction rates, product distributions, and the feasibility of different transformation pathways.

    The rate-determining step (RDS) is the slowest step in a multi-step reaction and has the highest activation energy. For the electrophilic aromatic substitution reactions discussed in section 3.3.1, the RDS is universally recognized as the initial attack of the electrophile on the aromatic ring to form the carbocationic sigma complex. This step is energetically costly because it temporarily disrupts the stability of the aromatic system. The subsequent deprotonation to restore aromaticity is a fast step.

    For C–S bond cleavage reactions, the RDS can vary depending on the mechanism. In the photochemical cleavage of related aryl sulfide (B99878) radical cations, laser flash photolysis studies have shown that the C–S bond scission itself is the rate-limiting process. A significant reorganization energy of 43.7 kcal/mol has been calculated for this C–S bond cleavage, which is substantially larger than that for C–C bond cleavage in similar systems, indicating a higher activation barrier.

    Table 1: Comparative Activation and Reorganization Energies for Bond Cleavage in Related Systems
    Reaction TypeBond CleavedSystemCalculated Barrier (kcal/mol)Method/Type
    Radical Cation CleavageC–SAryl Cumyl Sulfide43.7Reorganization Energy (DFT)
    Oxidative AdditionC–S1-(Naphthyl)-N,N-dimethyl Sulfamate24.1Activation Energy (DFT)

    An energy landscape analysis, typically performed using computational methods like Density Functional Theory (DFT), maps the potential energy of a system as it converts from reactants to products. mdpi.compku.edu.cnnih.gov This provides a detailed view of reaction pathways, including the relative energies of intermediates and the activation energies of transition states. wikipedia.orgyoutube.comlibretexts.org

    In the context of C–S bond cleavage, DFT studies on analogous systems have revealed that the energy landscape is highly dependent on molecular conformation. The cleavage of the C–S bond in a radical cation is most favorable when the bond is aligned with the aromatic π-system, as this geometry stabilizes the transition state. This highlights how the multi-dimensional potential energy surface dictates the most probable reaction coordinates. Computational studies on related quinolinone derivatives have determined high energy barriers for tautomerization processes (~37-39 kcal/mol), illustrating how DFT can quantify the energy landscape and predict reaction feasibility.

    Advanced Spectroscopic and Spectrometric Methodologies for Structural and Conformational Analysis

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

    High-resolution ¹H (proton) and ¹³C NMR are fundamental for the initial structural elucidation of 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent nuclei.

    The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the isopropyl group's methine and methyl protons. The aromatic protons on the para-substituted ring typically appear as two doublets, a characteristic AA'BB' system. The isopropyl group will present as a septet for the lone methine proton and a doublet for the six equivalent methyl protons, due to coupling with each other. The acetyl group's methyl protons will appear as a singlet, as they have no adjacent protons to couple with.

    The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ketone is characteristically deshielded and appears at a high chemical shift (downfield). The aromatic carbons show signals in the typical aromatic region, with their exact shifts influenced by the electron-withdrawing acetyl group and the electron-donating propan-2-ylsulfanyl group. The carbons of the isopropyl and acetyl methyl groups appear at lower chemical shifts (upfield).

    Predicted ¹H NMR Data for this compound

    Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
    Ar-H (ortho to C=O) ~7.8-8.0 Doublet ~8.0
    Ar-H (ortho to S) ~7.3-7.5 Doublet ~8.0
    CH (isopropyl) ~3.5-3.8 Septet ~7.0
    CH₃ (acetyl) ~2.6 Singlet N/A

    Predicted ¹³C NMR Data for this compound

    Carbon Atom Predicted Chemical Shift (δ, ppm)
    C=O (carbonyl) ~197
    C-S (aromatic) ~145
    C-C=O (aromatic) ~135
    CH (aromatic, ortho to C=O) ~129
    CH (aromatic, ortho to S) ~127
    CH (isopropyl) ~35
    CH₃ (acetyl) ~26

    Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the complete molecular structure. rsc.org

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. emerypharma.com For this compound, a cross-peak would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming their connectivity. emerypharma.com It would also show correlations between adjacent aromatic protons.

    HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. emerypharma.comyoutube.com It allows for the definitive assignment of each carbon atom that bears protons. For instance, the signal for the isopropyl methine proton would correlate with the signal for the isopropyl methine carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. emerypharma.comyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. Key correlations would include the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon, and the isopropyl methine proton to the aromatic carbon attached to the sulfur atom.

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is crucial for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the protons of the isopropyl group and the adjacent aromatic protons, providing insight into the preferred orientation of the propan-2-ylsulfanyl group relative to the phenyl ring. nih.gov

    Expected 2D NMR Correlations for this compound

    2D NMR Experiment Correlating Nuclei Type of Information
    COSY (Isopropyl CH) ↔ (Isopropyl CH₃) ³J H-H Coupling
    HSQC (Aromatic CH) ↔ (Aromatic C) ¹J C-H Connectivity
    HSQC (Isopropyl CH) ↔ (Isopropyl C) ¹J C-H Connectivity
    HSQC (Acetyl CH₃) ↔ (Acetyl C) ¹J C-H Connectivity
    HMBC (Acetyl CH₃) ↔ (C=O) ²J C-H Correlation
    HMBC (Aromatic CH) ↔ (C-S) ³J C-H Correlation

    While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their crystalline or amorphous solid phases. mdpi.com For this compound, ssNMR could be employed to study its crystalline forms (polymorphs). Different crystal packing arrangements can lead to distinct local electronic environments for the nuclei, resulting in different chemical shifts and peak shapes in the ssNMR spectrum. rsc.org This allows for the identification and characterization of different solid phases, which can have varying physical properties.

    Infrared (IR) and Raman Spectroscopy

    Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule. msu.edu The absorption of infrared radiation or the inelastic scattering of laser light (Raman effect) corresponds to specific bond stretches, bends, and other molecular vibrations, providing a "fingerprint" of the functional groups present. pressbooks.pub

    The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

    Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is expected around 1680-1690 cm⁻¹, which is characteristic of an aryl ketone where the carbonyl group is conjugated with the aromatic ring. vscht.cz

    Aromatic Ring: The C=C stretching vibrations within the phenyl ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

    Alkyl Groups: The C-H stretching vibrations of the acetyl and isopropyl groups will result in bands in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).

    Carbon-Sulfur (C-S) Bond: The C-S stretching vibration is typically weak in the IR spectrum and appears in the 600-800 cm⁻¹ range. This bond may be more readily observed in the Raman spectrum, as the C-S bond is more polarizable. nih.gov

    Raman spectroscopy provides complementary information to IR. nih.gov Non-polar bonds with symmetrical vibrations, such as the C-S bond and the C-C bonds of the aromatic ring, often produce strong signals in Raman spectra, whereas they may be weak in IR.

    Characteristic Vibrational Frequencies for this compound

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
    Aryl Ketone C=O Stretch 1680 - 1690 Strong
    Aromatic Ring C-H Stretch 3000 - 3100 Medium
    Aromatic Ring C=C Stretch 1450 - 1600 Medium-Weak
    Alkyl C-H Stretch 2850 - 3000 Medium
    Alkyl C-H Bend 1350 - 1470 Medium

    The this compound molecule has conformational flexibility due to rotation around the C(aryl)-S and S-C(isopropyl) single bonds. This can lead to the existence of different conformational isomers, or conformers. While these conformers rapidly interconvert at room temperature, they could potentially be distinguished using spectroscopic methods under specific conditions.

    Variable-temperature NMR studies could be employed to probe this conformational dynamism. At sufficiently low temperatures, the rate of rotation around the single bonds may become slow on the NMR timescale. If this occurs, separate sets of NMR signals could be observed for each stable conformer, allowing for their individual characterization.

    Similarly, IR and Raman spectroscopy can sometimes differentiate between conformers. Each distinct conformation has a unique set of vibrational modes. If the energy differences between the conformers are significant enough, and their vibrational frequencies are sufficiently different, separate absorption bands may be resolved in the vibrational spectra, particularly in the complex fingerprint region.

    Table of Compound Names

    Compound Name

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

    High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. wvu.edu This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. For "this compound," with a chemical formula of C11H14OS, HRMS would provide a highly accurate mass measurement, confirming this specific combination of carbon, hydrogen, oxygen, and sulfur atoms and distinguishing it from other potential isobaric compounds.

    Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

    Ion SpeciesCalculated m/zObserved m/zMass Accuracy (ppm)Elemental Composition
    [M+H]+195.0838(Hypothetical Data)(Hypothetical Data)C11H15OS+
    [M+Na]+217.0657(Hypothetical Data)(Hypothetical Data)C11H14ONaS+

    Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the fragment ions. wvu.eduresearchgate.net This process provides valuable information about the structure of the molecule by revealing its fragmentation pathways. The fragmentation of the protonated molecule [M+H]+ of "this compound" would likely proceed through characteristic losses of neutral fragments, aiding in the confirmation of its structure. Key fragmentation pathways would likely involve cleavage of the isopropyl group and the acetyl group.

    Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

    Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
    195.08153.04C3H6 (Propene)[4-(Thio)phenyl]ethan-1-one ion
    195.08121.03C3H7S (Propan-2-yl-sulfanyl radical)[4-Acetylphenyl] cation
    153.04109.03C2H4O (Ethenone)Thiophenol cation

    X-ray Diffraction (XRD) Studies

    X-ray diffraction is a premier technique for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about the molecular and crystal structure can be obtained.

    Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com By obtaining a suitable single crystal of "this compound," this technique could provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of its molecular conformation. Furthermore, for chiral compounds, single-crystal XRD can be used to determine the absolute configuration. researchgate.net

    Table 3: Hypothetical Crystallographic Data for this compound

    ParameterHypothetical Value
    Crystal System(e.g., Monoclinic)
    Space Group(e.g., P21/c)
    Unit Cell Dimensionsa = (Hypothetical Å), b = (Hypothetical Å), c = (Hypothetical Å)
    α = 90°, β = (Hypothetical °), γ = 90°
    Volume (ų)(Hypothetical)
    Z (Molecules per unit cell)(e.g., 4)

    Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is particularly useful for identifying different crystalline forms, known as polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. PXRD analysis of "this compound" would be essential to characterize its solid-state forms and to detect the presence of any polymorphic impurities. Each polymorph would exhibit a unique diffraction pattern, serving as a fingerprint for that specific crystalline form.

    Theoretical and Computational Chemistry Studies of 1 4 Propan 2 Ylsulfanyl Phenyl Ethan 1 One

    Electronic Structure and Molecular Geometry Calculations

    The electronic structure and geometry of a molecule are fundamental properties that dictate its reactivity, stability, and spectroscopic characteristics. Computational chemistry provides powerful tools to investigate these aspects at the atomic level.

    Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. Were a DFT study to be conducted on 1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one, it would typically involve the following:

    Geometry Optimization: The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation, known as the optimized geometry. This would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

    Energetics: From the optimized geometry, various energetic properties can be calculated, including the total electronic energy, the heat of formation, and the energies of different possible conformations.

    A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from a DFT calculation, is presented below.

    ParameterValue
    Bond Lengths (Å)
    C=OData not available
    C-SData not available
    C-C (phenyl)Data not available
    Bond Angles (°) **
    C-C-OData not available
    C-S-CData not available
    Dihedral Angles (°) **
    Phenyl-C=OData not available
    Phenyl-S-CData not available
    This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

    Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties, albeit at a higher computational cost than DFT. For this compound, these methods could be used to calculate:

    Ionization Potential: The energy required to remove an electron from the molecule.

    Electron Affinity: The energy released when an electron is added to the molecule.

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions.

    HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

    Charge Distribution: Analysis of the molecular orbitals would also reveal the distribution of electron density across the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

    A hypothetical table of frontier molecular orbital energies is shown below.

    Molecular OrbitalEnergy (eV)
    HOMOData not available
    LUMOData not available
    HOMO-LUMO GapData not available
    This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

    Conformational Analysis and Potential Energy Landscapes

    Molecules with rotatable bonds, such as the thioether and acetyl groups in this compound, can exist in various spatial arrangements or conformations.

    A systematic conformational search would involve rotating the key dihedral angles in the molecule to identify all stable conformers and the energy barriers between them. This would result in a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. This analysis would reveal the most stable conformation(s) of the molecule and the relative energies of other conformers.

    Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time at a given temperature. For this compound, an MD simulation could provide insights into:

    The flexibility of the propan-2-ylsulfanyl and ethan-1-one side chains.

    The preferred orientations of these groups relative to the phenyl ring under physiological conditions.

    The dynamic interactions of the molecule with its environment, such as a solvent.

    Prediction of Reactivity and Simulation of Reaction Mechanisms

    The reactivity of this compound in various chemical reactions could be predicted using computational models. These studies would involve mapping the potential energy surface of a reaction to understand its mechanism and kinetics.

    Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

    To analyze a chemical reaction involving this compound, researchers would first identify and optimize the structures of the reactants, products, and, crucially, the transition state. The transition state represents the highest energy point along the reaction pathway. Its localization is key to understanding the energy barrier (activation energy) of the reaction.

    Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. This analysis maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired species. This process provides a detailed picture of the geometric changes the molecule undergoes during the reaction. For a hypothetical reaction, the results would typically be presented in a data table summarizing the activation energy.

    Solvent Effects Modeling on Reactivity

    Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including individual solvent molecules in the calculation, which is more computationally intensive but can provide insights into specific solvent-molecule interactions.

    A study on this compound would involve calculating reaction barriers in the gas phase and in various solvents to determine how the solvent stabilizes or destabilizes reactants, transition states, and products.

    Computational Prediction of Spectroscopic Parameters

    Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

    Theoretical NMR Chemical Shift and Coupling Constant Prediction

    Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predicted values, when compared to experimental spectra, can confirm the molecular structure. Calculations would be performed for each unique proton and carbon atom in the molecule, and the results would be tabulated and compared against a reference compound like tetramethylsilane (B1202638) (TMS).

    Calculation of Vibrational Frequencies for IR and Raman Assignments

    Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies, which correspond to the peaks observed in experimental IR and Raman spectra. This analysis helps in assigning specific peaks to the stretching, bending, and twisting motions of different functional groups within this compound, such as the carbonyl (C=O) stretch or the C-S bond vibrations. The calculated frequencies are often scaled by a factor to better match experimental data.

    Until such dedicated computational studies are performed and published, a detailed, data-driven article on the theoretical and computational chemistry of this compound remains an opportunity for the scientific community.

    Chemical Applications and Derivatization Strategies of 1 4 Propan 2 Ylsulfanyl Phenyl Ethan 1 One As a Synthetic Building Block

    Utilization in the Synthesis of Complex Organic Molecules

    The reactivity of the ketone and the electronic nature of the thioether-substituted phenyl ring are key to the utility of 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one in constructing intricate molecular architectures.

    Precursor in Multicomponent Reactions

    Intermediate in the Formation of Heterocyclic Systems

    The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. Aryl methyl ketones are pivotal starting materials for a variety of heterocyclic systems. For instance, they can be converted into chalcones (α,β-unsaturated ketones) through condensation with aldehydes. These chalcones are versatile precursors for pyrazolines, isoxazoles, and pyrimidines. jchemrev.comresearchgate.net

    Furthermore, the ketone functionality of This compound makes it a suitable substrate for reactions like the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an α-cyanoester in the presence of sulfur and a base to yield highly substituted aminothiophenes. wikipedia.orgumich.edu Similarly, it could potentially be used in the Paal-Knorr synthesis to produce substituted furans, pyrroles, or thiophenes from a 1,4-dicarbonyl intermediate derived from the starting ketone. wikipedia.orgalfa-chemistry.com

    Roles in Materials Chemistry and Design

    The unique combination of an aromatic core and a flexible thioether linkage suggests potential applications for This compound in the field of materials science.

    Integration into Polymer Architectures as Monomers or Cross-Linkers

    Poly(thioether)s are a class of polymers known for their desirable properties, including high refractive indices and good thermal stability. rsc.org While direct polymerization of This compound is not commonly reported, its functional groups allow for its incorporation into polymer chains. For example, the ketone group can be a site for polymerization or cross-linking reactions. Ketone-containing polymers can be cross-linked through the formation of ketoxime ether linkages. psu.edursc.org

    The thioether moiety itself can be a key component of the polymer backbone, as seen in novel aromatic poly(thioether-ketone)s, which are high-performance polymers. acs.org The presence of both the ketone and thioether allows for the potential design of monomers that can be used to create polymers with tailored properties.

    Precursor for the Development of Novel Molecular Scaffolds

    The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The phenyl ring of This compound , substituted with the propan-2-ylsulfanyl and acetyl groups, serves as a basic scaffold that can be further elaborated. The reactivity of the ketone allows for the introduction of new stereocenters and functional groups, leading to a diverse range of molecular architectures.

    Design and Synthesis of Analogs and Structural Homologs

    The synthesis and study of analogs and structural homologs of This compound are crucial for understanding structure-activity relationships in various applications. The synthesis of this compound and its analogs generally involves the reaction of a corresponding thiophenol with an appropriate alkyl halide or through Friedel-Crafts acylation of an aryl thioether.

    Recent studies on the bioreduction of related 1-(arylsulfanyl)propan-2-ones have demonstrated the synthesis of chiral β-hydroxysulfides, which are valuable intermediates in the preparation of pharmaceuticals. nih.gov This suggests that enzymatic or chemo-enzymatic methods could be employed to generate chiral alcohol derivatives of This compound , further expanding its synthetic utility.

    Systematic Modification of the Aryl and Isopropyl Thioether Moieties

    The aryl and isopropyl thioether components of this compound provide several avenues for chemical derivatization. These include electrophilic substitution on the aromatic ring and oxidation of the sulfur atom.

    The propan-2-ylsulfanyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para-position is occupied by the acetyl group, electrophilic attack is directed to the positions ortho to the thioether. This allows for the introduction of various substituents onto the aromatic ring, thereby modifying the electronic and steric properties of the molecule.

    Furthermore, the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit different chemical and physical properties compared to the parent thioether, including increased polarity and the potential for further functionalization.

    Below is a table summarizing potential modifications of the aryl and thioether moieties:

    Modification Type Reagents and Conditions Potential Product(s) Notes
    Electrophilic Aromatic BrominationBr₂, FeBr₃1-[2-Bromo-4-(propan-2-ylsulfanyl)phenyl]ethan-1-oneIntroduction of a bromine atom ortho to the thioether group.
    Friedel-Crafts AcylationAcyl chloride, AlCl₃1-[2-Acyl-4-(propan-2-ylsulfanyl)phenyl]ethan-1-oneIntroduction of an acyl group ortho to the thioether.
    NitrationHNO₃, H₂SO₄1-[2-Nitro-4-(propan-2-ylsulfanyl)phenyl]ethan-1-oneIntroduction of a nitro group, which can be further reduced to an amine.
    Oxidation to SulfoxideH₂O₂, acetic acid1-[4-(Propan-2-ylsulfinyl)phenyl]ethan-1-oneMild oxidation of the thioether to a sulfoxide.
    Oxidation to Sulfonem-CPBA or KMnO₄1-[4-(Propan-2-ylsulfonyl)phenyl]ethan-1-oneStronger oxidation to form the corresponding sulfone.

    Variation of the Ethanone (B97240) Functionality

    The ethanone group is a highly reactive functional handle that allows for a multitude of chemical transformations. These modifications can be broadly categorized into reactions involving the carbonyl group and reactions at the α-carbon.

    Reactions of the Carbonyl Group:

    The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. This allows for the transformation of the ketone into a variety of other functional groups. For instance, reduction of the ketone yields the corresponding secondary alcohol. The Wolff-Kishner reduction, on the other hand, can be employed for the complete deoxygenation of the carbonyl group to a methylene (B1212753) group.

    Another important transformation is the Horner-Wadsworth-Emmons reaction, which converts the ketone into an alkene with high stereoselectivity, typically favoring the (E)-isomer. The Willgerodt-Kindler reaction offers a pathway to rearrange the acetophenone (B1666503) and introduce a thioamide functionality at the terminal carbon.

    Reactions at the α-Carbon:

    The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various bond-forming reactions. The Mannich reaction, for example, involves the aminoalkylation of the α-position. Furthermore, the α-carbon can be halogenated, alkylated, or acylated to introduce a diverse range of substituents. The Baeyer-Villiger oxidation offers a method to convert the acetophenone into a phenyl acetate (B1210297) derivative.

    The following table details some of the key derivatization strategies for the ethanone functionality:

    Reaction Type Reagents and Conditions Potential Product(s) Notes
    Reduction to AlcoholNaBH₄, methanol1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-olSelective reduction of the ketone to a secondary alcohol.
    Wolff-Kishner ReductionH₂NNH₂, KOH, heat1-Ethyl-4-(propan-2-ylsulfanyl)benzeneComplete reduction of the carbonyl to a methylene group.
    Horner-Wadsworth-Emmons ReactionPhosphonate ylide, base (e.g., NaH)(E)-1-(Prop-1-en-1-yl)-4-(propan-2-ylsulfanyl)benzeneFormation of an alkene from the ketone.
    Willgerodt-Kindler ReactionSulfur, amine (e.g., morpholine), heat2-[4-(Propan-2-ylsulfanyl)phenyl]ethanethioamideRearrangement and thioamidation of the ethanone.
    Mannich ReactionFormaldehyde, secondary amine, acid catalyst1-[4-(Propan-2-ylsulfanyl)phenyl]-3-(dialkylamino)propan-1-oneAminoalkylation at the α-position of the ketone.
    Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)4-(Propan-2-ylsulfanyl)phenyl acetateInsertion of an oxygen atom to form an ester.
    α-BrominationBr₂, HBr2-Bromo-1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-oneHalogenation at the α-carbon, creating a versatile synthetic intermediate.
    Formation of Imines and OximesPrimary amine or hydroxylamine, acid catalystCorresponding imine or oximeCondensation reaction with the carbonyl group.

    These derivatization strategies highlight the utility of this compound as a versatile starting material for the synthesis of a wide array of more complex molecules with potential applications in various fields of chemistry.

    Future Research Directions and Unaddressed Academic Challenges

    Emerging Methodologies for Sustainable Synthesis and Transformation

    The development of environmentally benign and efficient synthetic routes to 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one is a primary area for future research. Current methodologies often rely on traditional cross-coupling reactions that may involve harsh conditions, toxic catalysts, and significant waste generation. The future of its synthesis lies in the adoption of green chemistry principles.

    One promising avenue is the use of copper-catalyzed C-S coupling reactions in aqueous media. researchgate.net Research into utilizing water as a green solvent, thereby avoiding volatile organic compounds, is a critical challenge. researchgate.net Furthermore, the development of ligand-free catalytic systems or the use of readily available and non-toxic ligands would significantly enhance the sustainability of the synthesis. researchgate.net Exploring the use of aryl boronic acids as coupling partners with appropriate thiols in the presence of a recyclable catalyst is a key research direction. researchgate.net

    Another innovative and sustainable approach is decarbonylative C-S coupling, which transforms thioesters into thioethers. acs.org This methodology presents a novel disconnection approach for the synthesis of this compound and related aryl thioethers. nih.gov The development of efficient palladium- or nickel-based catalysts for this transformation could provide a more atom-economical route. acs.org

    The use of thiol-free reagents, such as xanthates, also represents a significant advance in green synthesis. mdpi.com These reagents are odorless, stable, and low-cost alternatives to traditional thiols, which are often volatile and malodorous. mdpi.com Future research should focus on optimizing the reaction conditions for the use of xanthates in the synthesis of this compound.

    Visible-light-mediated synthesis is another frontier in sustainable chemistry. rsc.org The development of photocatalytic systems, potentially using recyclable catalysts like graphitic carbon nitride (g-C3N4), could enable the synthesis of related β-keto sulfones under mild and environmentally friendly conditions. rsc.org Adapting such methodologies for the direct synthesis of this compound is a significant but worthwhile challenge.

    A summary of potential sustainable synthetic strategies is presented in the table below.

    Synthetic StrategyCatalyst/ReagentSolventKey Advantages
    Aqueous C-S CouplingCopper-based catalystsWaterEnvironmentally benign, avoids VOCs
    Decarbonylative CouplingPalladium or Nickel catalystsOrganic SolventsAtom-economical, novel disconnection
    Thiol-Free SynthesisXanthatesVariesOdorless, stable, low-cost reagents
    PhotocatalysisRecyclable photocatalysts (e.g., g-C3N4)Green SolventsMild conditions, use of visible light

    Advanced Computational Approaches for Predictive Chemical Discovery

    Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) is a particularly valuable method for these investigations. rsc.orgnih.gov

    Future computational studies should focus on elucidating the electronic properties of this compound in detail. This includes calculating the HOMO-LUMO gap to predict its reactivity and electronic transitions, as well as performing Natural Bond Orbital (NBO) analysis to understand intramolecular interactions and charge distribution. nih.gov Such studies can provide insights into the molecule's stability and potential for use in electronic materials. nih.gov

    Predicting the reaction mechanisms for the synthesis and transformation of this compound is another critical area for computational research. For example, DFT can be used to model the catalytic cycle of copper-catalyzed C-S coupling reactions, identifying the rate-determining steps and the role of ligands in the reaction. rsc.org This understanding can lead to the design of more efficient catalysts. Similarly, computational studies can investigate the mechanism of C-S bond activation, a key step in many of the compound's potential reactions. rsc.org

    The chemoselectivity of reactions involving this compound is also a subject ripe for computational exploration. For instance, in reactions involving both the aryl Csp2-S bond and the alkyl Csp3-S bond, DFT calculations can predict which bond is more likely to be activated, guiding the development of selective transformations. rsc.org

    Finally, computational approaches can be used to predict the spectroscopic properties of this compound and its derivatives, aiding in their characterization. nih.govnih.gov Calculating theoretical NMR and IR spectra can help to confirm the structure of newly synthesized compounds. nih.govnih.gov

    Exploration of Novel Chemical Reactivity and Catalysis

    The unique combination of a thioether and a ketone functional group in this compound opens up a wide range of possibilities for novel chemical reactivity and catalytic applications.

    A key area for future research is the selective activation of the C-S bonds within the molecule. While transition metal-catalyzed C-S bond cleavage has been explored for thioethers, the development of metal-free approaches is a significant challenge. mdpi.com The use of reagents like N-chlorosuccinimide (NCS) to mediate C(sp3)-S bond cleavage could lead to the selective transformation of the propan-2-ylsulfanyl group. mdpi.com Furthermore, exploring the differential reactivity of the aryl Csp2-S bond versus the alkyl Csp3-S bond could lead to highly selective functionalization of the molecule. organic-chemistry.org

    The development of catalytic reactions where this compound or its derivatives act as catalysts is another exciting frontier. The sulfur atom could potentially coordinate to metal centers, influencing the catalytic activity and selectivity of a reaction. The ketone functionality could also participate in catalytic cycles, for example, through enolate intermediates.

    The transformation of the existing functional groups into other valuable moieties is also an important research direction. For instance, the oxidation of the thioether to a sulfoxide (B87167) or sulfone can be achieved using oxidizing agents like hydrogen peroxide. acs.org These oxidized derivatives may exhibit interesting biological activities or serve as intermediates for further synthetic transformations. acs.org The reduction of the ketone to a secondary alcohol is another straightforward transformation that can lead to new derivatives with different properties.

    Interdisciplinary Research Avenues in Pure Chemical Science

    The structural motifs present in this compound make it a promising candidate for interdisciplinary research, particularly in materials science and medicinal chemistry.

    In materials science, aryl thioethers are known components of functional polymers and materials. nih.gov The presence of both the thioether and ketone functionalities in this compound could allow for its use as a monomer in the synthesis of novel polymers with unique properties. For example, poly(aryl ether ketone)s are high-performance thermoplastics, and the incorporation of a thioether linkage could modify their thermal and mechanical properties. nih.gov The sulfur atom could also be used to create sulfur-functionalized metal-organic frameworks (MOFs). nih.gov

    In medicinal chemistry, the aryl thioether moiety is a privileged structure found in numerous pharmaceuticals. researchgate.net this compound can serve as a versatile building block for the synthesis of more complex molecules with potential biological activity. For instance, diaryl thioether derivatives have been investigated for their antiestrogenic activity. acs.org The exploration of the pharmacological potential of derivatives of this compound is a significant unaddressed challenge.

    Q & A

    Q. What are the common synthetic routes for 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

    The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, introducing the propan-2-ylsulfanyl group to a pre-functionalized acetophenone derivative via thiol-ene chemistry or coupling reactions. Key parameters include:

    • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
    • Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or base catalysts (e.g., K₂CO₃) for SN2 reactions .
    • Temperature : Reactions often proceed at reflux (e.g., 80–120°C) to accelerate kinetics .
      Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

    Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

    • NMR spectroscopy : ¹H and ¹³C NMR confirm the ketone group (δ ~2.5 ppm for CH₃CO) and aryl-sulfanyl substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
    • FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch) .
    • HPLC/MS : Used for purity assessment (>95%) and molecular ion ([M+H]⁺) identification .
    • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry .

    Advanced Research Questions

    Q. How can computational modeling predict the biological activity of this compound, and what binding assays validate these predictions?

    • Docking studies : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes or receptors). The sulfanyl group’s electron-rich sulfur may enhance binding to hydrophobic pockets .
    • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) using GROMACS .
    • Experimental validation :
      • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (e.g., KD values) .
      • Enzyme inhibition assays : Test IC₅₀ values against targets like cytochrome P450 or kinases .

    Q. What strategies address contradictions in reported reactivity or biological activity data for this compound?

    • Meta-analysis : Compare datasets across studies, focusing on variables like solvent polarity (e.g., logP effects on membrane permeability) .
    • Controlled replication : Standardize assay conditions (e.g., pH, temperature) to isolate confounding factors .
    • Advanced analytics : Use LC-MS/MS to identify degradation products or metabolites that may influence observed activity .

    Q. How does the propan-2-ylsulfanyl substituent influence the compound’s electronic properties and reaction pathways?

    • Electron donation/withdrawal : The sulfanyl group acts as a weak electron donor via resonance, activating the phenyl ring toward electrophilic substitution.
    • Steric effects : The branched isopropyl group may hinder access to reactive sites, altering regioselectivity in cross-coupling reactions .
    • Redox behavior : Cyclic voltammetry can reveal oxidation peaks corresponding to sulfur-centered radicals .

    Methodological Considerations

    Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

    • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
    • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group .
    • Waste disposal : Neutralize with 10% NaOH before incineration to minimize sulfur oxide emissions .

    Q. How can structural analogs of this compound be designed to enhance specific biomedical properties?

    • SAR studies : Modify the sulfanyl group to thioether or sulfoxide derivatives to tune lipophilicity .
    • Bioisosteric replacement : Substitute the ketone with a carboxylic acid or ester to improve solubility .
    • Click chemistry : Introduce triazole moieties via CuAAC reactions to explore antiviral activity .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

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    Reactant of Route 1
    1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one
    Reactant of Route 2
    Reactant of Route 2
    1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.